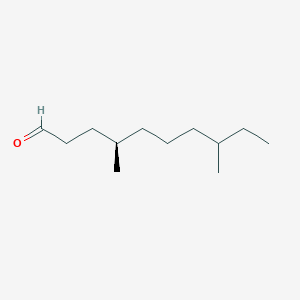

(4R)-4,8-Dimethyldecanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

632340-07-9 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

(4R)-4,8-dimethyldecanal |

InChI |

InChI=1S/C12H24O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h10-12H,4-9H2,1-3H3/t11?,12-/m1/s1 |

InChI Key |

XAUQKOJHYTYNRM-PIJUOVFKSA-N |

Isomeric SMILES |

CCC(C)CCC[C@@H](C)CCC=O |

Canonical SMILES |

CCC(C)CCCC(C)CCC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on (4R)-4,8-Dimethyldecanal as an Aggregation Pheromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4,8-Dimethyldecanal is a significant aggregation pheromone utilized by several stored-product pests, most notably the red flour beetle, Tribolium castaneum, and the confused flour beetle, Tribolium confusum.[1][2][3] Secreted by males, this branched-chain aldehyde attracts both male and female conspecifics, facilitating congregation for mating and resource exploitation.[1] The precise stereochemistry of 4,8-dimethyldecanal is crucial for its biological activity, with the (4R,8R)-isomer being the most active component.[1] This guide provides a comprehensive overview of the chemical properties, biosynthesis, mechanism of action, and experimental analysis of this compound, intended to serve as a technical resource for researchers in chemical ecology, pest management, and drug development.

Chemical Properties and Stereoisomers

4,8-dimethyldecanal is a C12 branched-chain aldehyde with two chiral centers at positions 4 and 8, resulting in four possible stereoisomers: (4R,8R), (4S,8S), (4R,8S), and (4S,8R).[1] Early research identified the natural pheromone as a blend of these stereoisomers, with subsequent studies confirming that the (4R,8R)-isomer elicits the strongest behavioral and electrophysiological responses in T. castaneum.[1] The synthetic racemic mixture is less attractive than the natural pheromone, highlighting the importance of stereospecific synthesis for optimal activity.[2]

Biosynthesis of 4,8-Dimethyldecanal

The biosynthesis of 4,8-dimethyldecanal in Tribolium castaneum proceeds through the fatty acid synthesis (FAS) pathway, rather than the mevalonate pathway typically associated with terpenoid biosynthesis.[4] This was determined through a series of experiments involving pathway inhibitors and isotopic labeling.

The production of 4,8-dimethyldecanal was significantly inhibited by 2-octynoic acid, a known inhibitor of the fatty acid pathway, but was unaffected by mevastatin, an inhibitor of the mevalonate pathway.[4] Furthermore, feeding experiments with ¹³C-labeled precursors demonstrated the incorporation of acetate and propionate into the 4,8-dimethyldecanal molecule.[4] Deuterium-labeled precursors, including 2-methylbutanoate, 2,6-dimethyloctanoate, and 4,8-dimethyldecanoate, were also incorporated into the final pheromone structure.[4] These findings conclusively show that the carbon skeleton of 4,8-dimethyldecanal is assembled through the sequential addition of acetate and propionate units, following the pattern Ac-Pr-Ac-Pr-Ac (where Ac is acetate and Pr is propionate).[4] The production of the pheromone is also influenced by juvenile hormone (JH) III, with increasing doses of JH III leading to a significant reduction in 4,8-dimethyldecanal production.[4]

Data Presentation

Table 1: Production of 4,8-Dimethyldecanal by Tribolium Species

| Species | Sex | Pheromone Production (ng/beetle) |

| T. castaneum | Male | 0.25 ± 0.04 |

| Female | Not Detected | |

| T. confusum | Male | 0.18 ± 0.03 |

| Female | Not Detected | |

| T. freemani | Male | 0.12 ± 0.02 |

| Female | Not Detected | |

| T. madens | Male | 0.08 ± 0.02 |

| Female | Not Detected | |

| T. anaphe | Male | Not Detected |

| Female | Not Detected | |

| T. audax | Male | Not Detected |

| Female | Not Detected | |

| T. brevicornis | Male | Not Detected |

| Female | Not Detected | |

| Data extracted from Arnaud et al. (2002). Volatiles were collected over a 30-minute period using SPME.[5] |

Table 2: Behavioral Response of Tribolium castaneum to 4,8-Dimethyldecanal

| Pheromone Stimulus | Concentration | % Attraction |

| Isolated Natural Pheromone | 15 ng/disk | 65.0% |

| 1.5 ng/disk | 21.0% | |

| Synthetic Racemic Mixture | 150 ng/disk | 51.0% |

| Data from Suzuki (1980).[2] |

Table 3: Trap Catch of Tribolium castaneum at Different Pheromone Concentrations

| Pheromone Concentration (µL) | Mean Trap Catch (%) |

| 0.1 | 15 |

| 0.5 | 24 |

| 1.0 | 18 |

| 2.0 | 12 |

| Data from a study on the orientation of T. castaneum adults, where beetles were released up to 60 cm from the pheromone source.[6] |

Experimental Protocols

Pheromone Extraction and Analysis

Objective: To extract, identify, and quantify 4,8-dimethyldecanal from Tribolium species.

Methodology: Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

-

Insect Rearing: Rear Tribolium castaneum on a diet of whole wheat flour with 5% brewer's yeast at 30°C and 70% relative humidity.

-

Sample Preparation: Place a specific number of male beetles (e.g., 20-30) in a glass vial.

-

SPME: Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane coating) to the headspace of the vial containing the beetles for a set period (e.g., 30 minutes to 24 hours) at room temperature.

-

GC-MS Analysis:

-

Immediately desorb the SPME fiber in the heated injection port of a gas chromatograph.

-

GC Conditions (example):

-

Injector Temperature: 250°C

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Oven Temperature Program: Start at 40°C for 2 min, then ramp to 250°C at 10°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

-

-

Identification and Quantification:

-

Identify 4,8-dimethyldecanal by comparing its mass spectrum and retention time with those of an authentic synthetic standard.

-

Quantify the amount of pheromone by comparing the peak area of the target compound with a standard curve generated from known concentrations of the synthetic standard.

-

Electrophysiological Analysis

Objective: To measure the antennal response of Tribolium castaneum to different stereoisomers and concentrations of 4,8-dimethyldecanal.

Methodology: Electroantennography (EAG)

-

Antenna Preparation:

-

Immobilize an adult beetle in a pipette tip with the head protruding.

-

Excise one antenna at the base.

-

Mount the excised antenna between two glass capillary electrodes filled with an electrolyte solution (e.g., saline solution). The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

-

-

Stimulus Preparation:

-

Prepare serial dilutions of the synthetic pheromone stereoisomers in a solvent such as paraffin oil or hexane.

-

Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.

-

Insert the filter paper into a Pasteur pipette.

-

-

Stimulus Delivery:

-

Deliver a continuous stream of humidified, charcoal-filtered air over the antennal preparation through a main airline.

-

Introduce the tip of the stimulus-containing Pasteur pipette into a hole in the main airline.

-

Deliver a puff of odorant-laden air (e.g., 0.5 seconds) by injecting a known volume of air through the Pasteur pipette.

-

-

Data Recording and Analysis:

-

Record the resulting depolarization of the antennal membrane (EAG response) using an amplifier.

-

Measure the peak amplitude of the EAG response (in millivolts, mV) for each stimulus.

-

Subtract the response to a solvent blank from the response to the pheromone stimulus.

-

Analyze the dose-response relationship for each stereoisomer.

-

Behavioral Assays

Objective: To assess the attractiveness of 4,8-dimethyldecanal to Tribolium castaneum adults.

Methodology: Y-tube Olfactometer Assay

-

Olfactometer Setup:

-

Use a glass Y-tube olfactometer with two arms.

-

Connect each arm to an air source providing a constant flow of humidified, charcoal-filtered air (e.g., 100 mL/min).

-

Place a stimulus source at the upwind end of one arm and a control (solvent only) at the end of the other arm.

-

-

Stimulus Preparation:

-

Apply a known amount of the synthetic pheromone dissolved in a solvent to a filter paper disc.

-

Use a filter paper disc with only the solvent as the control.

-

-

Beetle Preparation:

-

Use adult beetles of a specific age and sex.

-

Starve the beetles for a period (e.g., 24 hours) before the assay to increase their motivation to respond.

-

-

Bioassay Procedure:

-

Introduce a single beetle at the downwind end of the Y-tube.

-

Allow the beetle a set amount of time (e.g., 5 minutes) to make a choice.

-

A choice is recorded when the beetle walks a certain distance (e.g., 2 cm) into one of the arms.

-

Beetles that do not make a choice within the allotted time are recorded as non-responders.

-

Alternate the position of the stimulus and control arms between trials to avoid positional bias.

-

-

Data Analysis:

-

Calculate the percentage of beetles choosing the stimulus arm versus the control arm.

-

Use a chi-square test to determine if the preference for the stimulus is statistically significant.

-

Olfactory Signaling Pathway

The perception of 4,8-dimethyldecanal in Tribolium castaneum is initiated by the binding of the pheromone molecule to specific Odorant Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs) housed within sensilla on the beetle's antennae. The T. castaneum genome contains a large number of Or genes, and a specific co-receptor, TcOR1 (an ortholog of the highly conserved Orco), is essential for the function of these olfactory receptors. Knockdown of TcOR1 expression results in a loss of response to the aggregation pheromone.[7]

Insect ORs are ligand-gated ion channels, and two main signaling transduction mechanisms have been proposed: ionotropic and metabotropic.

-

Ionotropic Pathway: The binding of the pheromone to the OR complex (composed of a specific OR and the Orco co-receptor) directly opens the ion channel, leading to an influx of cations and depolarization of the ORN membrane.

-

Metabotropic Pathway: Pheromone binding to the OR may also activate a G-protein signaling cascade, leading to the production of second messengers (e.g., cAMP or IP₃), which in turn modulate ion channels, resulting in either depolarization or hyperpolarization.

While the precise pathway for aldehyde pheromone reception in T. castaneum is not fully elucidated, the current understanding for many insects suggests a primary role for the ionotropic pathway, potentially modulated by metabotropic components.

Conclusion

This compound is a well-characterized aggregation pheromone that plays a crucial role in the chemical communication of Tribolium beetles. A thorough understanding of its biosynthesis, stereochemistry-dependent activity, and the mechanisms of its perception provides a solid foundation for the development of effective and environmentally benign pest management strategies. The detailed experimental protocols and compiled data within this guide offer a valuable resource for researchers aiming to further investigate this and other semiochemical systems, with potential applications in the development of novel attractants, repellents, or disruptants for pest control. The elucidation of the specific odorant receptors and signaling pathways involved also presents opportunities for the development of targeted molecular interventions.

References

- 1. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The red flour beetle's large nose: an expanded odorant receptor gene family in Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Identification of (4R)-4,8-Dimethyldecanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4R)-4,8-Dimethyldecanal is a branched-chain aliphatic aldehyde that functions as a potent aggregation pheromone for several species of flour beetles, most notably the red flour beetle, Tribolium castaneum. First identified in the late 1970s, its stereochemistry has been shown to be crucial for its biological activity, with the (4R,8R)-isomer eliciting the strongest behavioral response. This technical guide provides a comprehensive overview of the discovery, identification, and synthesis of this compound, with a focus on the experimental methodologies and analytical data that have been pivotal in its characterization. Detailed protocols for its isolation from natural sources and its stereoselective synthesis are presented, alongside a thorough analysis of its spectroscopic properties. Furthermore, this guide elucidates the biosynthetic pathway of this semiochemical, offering insights into its natural production. The information contained herein is intended to serve as a valuable resource for researchers in the fields of chemical ecology, natural products chemistry, and pest management.

Discovery and Biological Significance

The initial discovery of an aggregation pheromone in Tribolium castaneum was reported in the 1970s. Subsequent research by Suzuki and colleagues led to the identification of the active compound as 4,8-dimethyldecanal.[1][2] It was observed that the natural pheromone, produced by male beetles, was attractive to both males and females, promoting aggregation and facilitating mating.[1]

A critical breakthrough in the study of this pheromone was the elucidation of its stereochemistry. Mori and coworkers synthesized all four possible stereoisomers of 4,8-dimethyldecanal and, through bioassays, determined that the (4R,8R)-isomer was the most biologically active, eliciting a response in T. castaneum identical to that of the natural pheromone.[3] Other isomers showed significantly weaker or no activity, highlighting the high degree of stereospecificity in the insect's chemoreceptors.[3]

Isolation and Identification from Natural Sources

The initial identification of 4,8-dimethyldecanal from Tribolium castaneum involved the extraction of volatiles from large colonies of the beetles, followed by purification and spectroscopic analysis.

Experimental Protocol: Volatile Collection and Extraction

A common method for collecting volatile semiochemicals from insects is through solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

-

Live Tribolium castaneum beetles

-

Glass vials with PTFE-lined septa

-

SPME fiber assembly with a suitable coating (e.g., 50/30 µm DVB/CAR/PDMS)

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Place a known number of T. castaneum adults into a clean glass vial.

-

Seal the vial with a PTFE-lined septum.

-

Pre-condition the SPME fiber according to the manufacturer's instructions.

-

Insert the SPME fiber through the septum into the headspace of the vial containing the beetles.

-

Expose the fiber to the headspace for a predetermined amount of time (e.g., 3 hours) at a controlled temperature (e.g., 35°C) to allow for the adsorption of volatile compounds.[4]

-

Retract the fiber into the needle and immediately introduce it into the injection port of the GC-MS for thermal desorption and analysis.

Analytical Characterization

The identification of the isolated pheromone was accomplished through a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC analysis provides the retention time of the compound, which can be compared to that of a synthetic standard. The mass spectrum reveals the molecular weight and fragmentation pattern of the molecule. For 4,8-dimethyldecanal, the molecular ion peak (M+) is often not observed; however, a characteristic fragment at m/e 140, resulting from a McLafferty rearrangement (loss of C2H4O), is a key indicator of its structure.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for confirming the carbon skeleton and the position of the methyl branches and the aldehyde group.

Stereoselective Synthesis of (4R,8R)-4,8-Dimethyldecanal

The synthesis of the biologically active (4R,8R)-isomer of 4,8-dimethyldecanal requires a stereocontrolled approach. Several synthetic routes have been developed, often employing chiral starting materials. One effective strategy involves the coupling of two chiral building blocks.[1]

Experimental Protocol: A Representative Synthesis

This protocol outlines a convergent synthesis that utilizes a Grignard reaction to couple a chiral bromide with a chiral tosylate, followed by oxidative cleavage to yield the target aldehyde.

Materials:

-

(R)-1-bromo-2-methylbutane

-

Magnesium turnings

-

(S)-3,7-dimethyl-6-octen-1-ol tosylate

-

Lithium tetrachlorocuprate (Li₂CuCl₄) solution in THF

-

Ozone (O₃)

-

Dimethyl sulfide (DMS)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

Step 1: Grignard Reagent Formation

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve (R)-1-bromo-2-methylbutane in anhydrous diethyl ether and add it dropwise to the magnesium suspension to initiate the Grignard reaction.

-

Maintain the reaction under a nitrogen atmosphere and stir until the magnesium is consumed.

Step 2: Grignard Coupling

-

In a separate flame-dried flask, dissolve (S)-3,7-dimethyl-6-octen-1-ol tosylate in anhydrous THF and cool the solution to -78°C.

-

Add a catalytic amount of Li₂CuCl₄ solution.

-

Slowly add the freshly prepared Grignard reagent to the tosylate solution at -78°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alkene by silica gel column chromatography.

Step 3: Ozonolysis

-

Dissolve the purified alkene from Step 2 in a mixture of dichloromethane and methanol and cool the solution to -78°C.

-

Bubble ozone gas through the solution until a blue color persists.

-

Purge the solution with nitrogen to remove excess ozone.

-

Add dimethyl sulfide to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction overnight.

-

Concentrate the reaction mixture under reduced pressure and purify the crude product by silica gel column chromatography to yield (4R,8R)-4,8-dimethyldecanal.

Quantitative Data

Table 1: Spectroscopic Data for (4R,8R)-4,8-Dimethyldecanal

| Technique | Parameter | Value |

| ¹H NMR (CDCl₃) | δ 9.76 (t, J=1.8 Hz, 1H) | Aldehyde proton |

| δ 2.42 (dt, J=7.3, 1.8 Hz, 2H) | -CH₂-CHO | |

| δ 1.10 - 1.60 (m) | Methylene and methine protons | |

| δ 0.86 (d, J=6.6 Hz, 6H) | C4-CH₃ and C8-CH₃ | |

| δ 0.84 (t, J=7.4 Hz, 3H) | -CH₂-CH₃ | |

| ¹³C NMR (CDCl₃) | δ 202.9 | C1 (CHO) |

| δ 43.8 | C2 | |

| δ 37.3 | C7 | |

| δ 34.6 | C5 | |

| δ 32.2 | C3 | |

| δ 29.6 | C9 | |

| δ 28.0 | C8 | |

| δ 24.7 | C6 | |

| δ 19.5 | C4-CH₃ | |

| δ 19.2 | C8-CH₃ | |

| δ 11.4 | C10 | |

| Mass Spec. (EI) | m/z (relative intensity) | 140 (M⁺ - 44), 125, 111, 97, 83, 70, 56 |

| Optical Rotation | [α]²⁵_D | -5.8° (c 1.0, CHCl₃) |

Visualizations

Diagram 1: Synthetic Pathway of (4R,8R)-4,8-Dimethyldecanal

References

Unraveling the Essence of Aggregation: A Technical Guide to the Natural Sources and Biosynthesis of (4R)-4,8-Dimethyldecanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and biological synthesis of (4R)-4,8-dimethyldecanal, a significant semiochemical in the animal kingdom. This document delves into the scientific literature to present detailed information on its primary sources, the intricate biosynthetic pathways responsible for its creation, and the experimental methodologies employed to elucidate these processes. Quantitative data are systematically organized for clarity, and key pathways and workflows are visualized to facilitate a deeper understanding of the subject matter.

Natural Sources of this compound

This compound is most prominently known as a critical component of the aggregation pheromone of several insect species, most notably the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum).[1][2][3][4][5][6][7] In these species, the compound is produced by males and serves to attract both male and female conspecifics to a common location, facilitating mating and resource exploitation.[4][5][6] While the (4R,8R)-isomer is reported to have identical activity to the natural pheromone, the naturally produced pheromone is a blend of four stereoisomers: (4R,8R), (4R,8S), (4S,8R), and (4S,8S)-4,8-dimethyldecanal.[4][5]

Biosynthesis of this compound

The biosynthetic route involves the sequential condensation of acetate and propionate units, assembled in a specific order: Acetate - Propionate - Acetate - Propionate - Acetate (Ac-Pr-Ac-Pr-Ac).[1][2] The carbon backbone of the resulting fatty acid is then modified to produce the final aldehyde pheromone. The production of 4,8-dimethyldecanal is hormonally regulated, with topical application of Juvenile Hormone (JH) III leading to a significant reduction in pheromone output.[1]

Elucidation of the Biosynthetic Pathway

The determination of the fatty acid origin of 4,8-dimethyldecanal was achieved through a series of key experiments that systematically ruled out the mevalonate pathway and confirmed the incorporation of fatty acid precursors.

dot

Figure 1. Experimental workflow for elucidating the biosynthetic pathway of 4,8-dimethyldecanal.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway, based on the incorporation of labeled precursors, is initiated by the condensation of acetyl-CoA and propionyl-CoA units.

dot

Figure 2. Proposed biosynthetic pathway of this compound from acetate and propionate precursors.

Quantitative Data

The following table summarizes the key quantitative findings from inhibitor and isotopic labeling studies that were instrumental in defining the biosynthetic pathway of 4,8-dimethyldecanal.

| Experimental Condition | Observation | Conclusion | Reference |

| Treatment with Mevastatin | No significant effect on pheromone production. | The mevalonate pathway is not involved. | [1][2] |

| Treatment with 2-Octynoic Acid | Inhibition of pheromone production. | The fatty acid pathway is involved. | [1][2] |

| Administration of [1-¹³C]acetate | High incorporation of the ¹³C label into 4,8-dimethyldecanal. | Acetate is a precursor. | [1][2] |

| Administration of [1-¹³C]propionate | High incorporation of the ¹³C label into 4,8-dimethyldecanal. | Propionate is a precursor. | [1][2] |

| Administration of [2-¹³C]mevalonolactone | No incorporation of the ¹³C label into 4,8-dimethyldecanal. | Confirms the non-involvement of the mevalonate pathway. | [1] |

| Administration of Deuterium-labeled 2-methylbutanoate (C5D), 2,6-dimethyloctanoate (C10D), and 4,8-dimethyldecanoate (C12D) | Incorporation of deuterium into 4,8-dimethyldecanal. | Confirms the sequence of precursor addition. | [1][2] |

| Administration of Deuterium-labeled 4-methylhexanoate (C7D) | No incorporation of deuterium into 4,8-dimethyldecanal. | Provides further evidence for the specific Ac-Pr-Ac-Pr-Ac sequence. | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the elucidation of the this compound biosynthetic pathway.

Pheromone Collection and Analysis

-

Volatile Collection: Volatiles from male Tribolium castaneum are collected by placing the beetles in a glass chamber with a purified air stream passing through. The exiting air is passed through a solid-phase absorbent trap (e.g., Porapak Q) to capture the organic volatiles.

-

Extraction: The trapped volatiles are eluted from the absorbent using an appropriate organic solvent such as hexane or diethyl ether.

-

Analysis: The extracts are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify 4,8-dimethyldecanal.[7] An internal standard is typically added to the extract for accurate quantification.

Inhibitor Studies

-

Inhibitor Preparation: Mevastatin and 2-octynoic acid are individually dissolved in a suitable solvent (e.g., acetone) and mixed with flour at various concentrations. The solvent is allowed to evaporate completely.

-

Beetle Treatment: Male beetles are fed the inhibitor-treated flour for a specified period. Control groups are fed flour treated with the solvent only.[1][2]

-

Pheromone Analysis: After the treatment period, volatiles are collected from the beetles and analyzed by GC-MS as described in section 4.1 to determine the effect of the inhibitors on pheromone production.[1]

Isotopic Labeling Studies

-

Labeled Precursor Administration: Isotopically labeled precursors, such as [1-¹³C]acetate, [1-¹³C]propionate, and various deuterium-labeled fatty acids, are orally administered to the beetles by mixing them into their flour diet.[1][2]

-

Incubation: The beetles are maintained on the labeled diet for a period sufficient to allow for the incorporation of the labels into the pheromone.

-

Analysis: Volatiles are collected and analyzed by GC-MS. The mass spectra of the produced 4,8-dimethyldecanal are examined for mass shifts corresponding to the incorporation of the heavy isotopes, confirming their role as precursors.[1]

Hormonal Regulation Studies

-

Hormone Application: Juvenile Hormone (JH) III is dissolved in a carrier solvent like acetone and topically applied to the dorsal side of the male beetles at various doses.[1] Control beetles are treated with the solvent alone.

-

Pheromone Collection and Quantification: Following the hormonal treatment, the beetles are aerated, and the collected volatiles are analyzed by GC-MS to assess the impact of JH III on the production of 4,8-dimethyldecanal.[1]

References

- 1. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy 4,8-Dimethyldecanal | 75983-36-7 [smolecule.com]

- 4. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of the aggregation pheromone of Tribolium castaneum [beilstein-journals.org]

- 6. Responses of Red Flour Beetle Adults, Tribolium castaneum (Coleoptera: Tenebrionidae), and Other Stored Product Beetles to Different Pheromone Trap Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Biological Activity of 4,8-Dimethyldecanal Stereoisomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,8-Dimethyldecanal is a branched-chain aldehyde that has garnered significant scientific interest due to its potent biological activity as an aggregation pheromone in several species of flour beetles of the genus Tribolium.[1][2] These beetles, including the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum), are major pests of stored food products worldwide.[3][4] The aggregation pheromone, produced by male beetles, attracts both sexes, leading to increased population density in food sources.[4][5] Understanding the stereochemistry and biological activity of 4,8-dimethyldecanal is crucial for developing effective and environmentally benign pest management strategies.[4]

This technical guide provides a comprehensive overview of the biological activity of the four stereoisomers of 4,8-dimethyldecanal. It details the quantitative data on their pheromonal effects, outlines the experimental protocols used for their evaluation, and illustrates the key biosynthetic and behavioral pathways. While the known biological activity of this compound is currently limited to its role as an insect pheromone, this guide provides the foundational knowledge for researchers in chemical ecology and may offer insights for professionals in drug development interested in receptor-ligand interactions and stereospecificity.

Stereoisomers and Biological Activity

4,8-Dimethyldecanal has two chiral centers at carbons 4 and 8, which gives rise to four possible stereoisomers: (4R,8R), (4S,8S), (4R,8S), and (4S,8R). Research has unequivocally demonstrated that the biological activity of 4,8-dimethyldecanal is highly dependent on its stereochemistry. The natural aggregation pheromone of Tribolium castaneum has been identified as the (4R,8R)-isomer, which is the most active of the four stereoisomers.[6] Other isomers exhibit significantly lower or no activity.[6]

Quantitative Data on Pheromonal Activity

The biological activity of 4,8-dimethyldecanal stereoisomers is typically assessed through behavioral assays (e.g., olfactometer tests) and electrophysiological recordings (e.g., electroantennography). The following table summarizes the available quantitative and semi-quantitative data on the activity of the different stereoisomers.

| Stereoisomer | Biological Activity | Source Organism | Notes |

| (4R,8R)-4,8-dimethyldecanal | High (Identical to natural pheromone) | Tribolium castaneum | Elicits the strongest attraction in both sexes. Considered the primary active component of the natural pheromone. |

| (4R,8S)-4,8-dimethyldecanal | Moderate | Tribolium castaneum | Shows some attractive activity, although significantly less than the (4R,8R)-isomer. A mixture of (4R,8R) and (4R,8S) in an 8:2 ratio was found to be about 10 times more active than (4R,8R) alone in one study. |

| (4S,8R)-4,8-dimethyldecanal | Very weak to no activity | Tribolium castaneum | Generally considered to have negligible pheromonal activity. |

| (4S,8S)-4,8-dimethyldecanal | Very weak to no activity | Tribolium castaneum | Generally considered to have negligible pheromonal activity. |

| Racemic Mixture | Active, but less so than the natural pheromone. A synthetic sample showed 51% attractancy at 150 ng, while the isolated pheromone showed 65% attractancy at 15 ng.[1] | Tribolium castaneum | The presence of less active or inactive stereoisomers in the racemic mixture reduces the overall potency compared to the pure, naturally occurring (4R,8R)-isomer.[1] |

Signaling and Biosynthetic Pathways

The biological activity of 4,8-dimethyldecanal is initiated by its detection by olfactory receptors in the antennae of the beetle, leading to a behavioral response. The biosynthesis of this pheromone has also been elucidated.

Biosynthesis of 4,8-Dimethyldecanal

Studies using isotopically labeled precursors have shown that 4,8-dimethyldecanal is synthesized via the fatty acid pathway, not the mevalonate (terpene) pathway.[7][8] The biosynthesis involves the sequential addition of acetate and propionate units.[7][8] The production of the pheromone can be inhibited by 2-octynoic acid, a fatty acid pathway inhibitor, but not by mevastatin, a mevalonate pathway inhibitor.[7][8]

Chemoreception and Behavioral Response

The perception of 4,8-dimethyldecanal initiates a signaling cascade within the olfactory sensory neurons of the beetle's antennae. This ultimately leads to the aggregation behavior. The process can be conceptualized as follows:

Experimental Protocols

The evaluation of 4,8-dimethyldecanal's biological activity involves several key experimental procedures, from synthesis to behavioral assays.

Stereoselective Synthesis

The synthesis of specific stereoisomers of 4,8-dimethyldecanal is a prerequisite for studying their biological activity. A common strategy involves the use of chiral building blocks. For example, the (4R, 8S) and (4S, 8S) isomers can be synthesized from (R)- and (S)-citronellol, respectively, coupled with a chiral Grignard reagent prepared from (S)-(+)-1-bromo-2-methylbutane.

A general workflow for the synthesis is as follows:

-

Preparation of Chiral Precursors: Chiral starting materials like citronellol are converted to tosylates.

-

Grignard Reaction: A chiral Grignard reagent is prepared from a suitable alkyl halide (e.g., (S)-(+)-1-bromo-2-methylbutane).

-

Coupling Reaction: The tosylate is coupled with the Grignard reagent to form the carbon skeleton of the target molecule.

-

Ozonolysis: The resulting hydrocarbon is subjected to ozonolysis to cleave the double bond and form the aldehyde.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds.

Protocol Outline:

-

Antenna Preparation: An antenna is excised from a beetle and mounted between two electrodes.

-

Stimulus Preparation: Serial dilutions of the 4,8-dimethyldecanal stereoisomers are prepared in a solvent like silicone oil. A small amount of each dilution is applied to a filter paper strip.

-

Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. Puffs of air are then passed through a cartridge containing the odorant-laden filter paper, delivering the stimulus to the antenna.

-

Data Recording: The voltage changes across the antenna are amplified and recorded. The amplitude of the depolarization is proportional to the strength of the antennal response to the specific odorant.

Behavioral Assays (Olfactometer)

Behavioral assays are used to determine the attractiveness of the different stereoisomers to the beetles. A common apparatus is a two-choice olfactometer.

Protocol Outline:

-

Apparatus: A Y-tube or multi-arm olfactometer is used. Purified air is passed through two or more arms.

-

Treatment and Control: The air stream in one arm is passed over a sample of a 4,8-dimethyldecanal stereoisomer (the treatment), while the other arm contains only the solvent (the control).

-

Beetle Introduction: A beetle is introduced at the downwind end of the olfactometer.

-

Observation: The beetle's movement is observed, and the arm it chooses to enter and the time spent in each arm are recorded. A statistically significant preference for the treatment arm indicates attraction.

Implications for Drug Development and Future Research

The current body of scientific literature indicates that the biological activity of 4,8-dimethyldecanal is highly specific to its role as an insect pheromone. Extensive searches have not revealed any studies on its pharmacological effects in mammalian or other non-insect systems. Therefore, its direct application in drug development is not apparent at this time.

However, the stereospecificity of the beetle's olfactory system for 4,8-dimethyldecanal provides a valuable model for studying ligand-receptor interactions. For drug development professionals, this system can serve as a case study in the importance of chirality for biological activity. Future research could focus on:

-

Receptor Deorphanization: Identifying the specific olfactory receptors in Tribolium that bind to the different stereoisomers of 4,8-dimethyldecanal.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4,8-dimethyldecanal to probe the structural requirements for receptor binding and activation.

-

Development of Antagonists: Designing molecules that block the 4,8-dimethyldecanal receptors, which could lead to novel methods of pest control by disrupting their aggregation behavior.

Conclusion

The biological activity of 4,8-dimethyldecanal is a classic example of stereochemical specificity in a biological system. The (4R,8R)-isomer is a potent aggregation pheromone for several Tribolium species, while the other stereoisomers are significantly less active. This knowledge is being leveraged to develop more effective and specific pest management tools. While direct pharmacological applications have not been identified, the principles of stereospecificity and the detailed understanding of its biosynthesis and chemoreception offer valuable insights for researchers across various scientific disciplines, including those in drug discovery and development who are focused on the intricacies of molecular recognition.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchmap.jp [researchmap.jp]

- 6. researchgate.net [researchgate.net]

- 7. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Chemical Landscape of (4R)-4,8-Dimethyldecanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4,8-Dimethyldecanal is a branched-chain aliphatic aldehyde with significant biological activity, most notably as a potent aggregation pheromone in several species of flour beetles, including the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum).[1][2] Its stereospecific nature plays a crucial role in its biological function, with the (4R,8R)-isomer being the most active component of the natural pheromone.[3] This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological pathways associated with this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic aldehydic odor.[4] The presence of two methyl branches on the decanal backbone influences its physical properties.[4] While its solubility in water is limited due to the long hydrocarbon chain, it is soluble in most organic solvents.[4]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄O | [4][5] |

| Molecular Weight | 184.32 g/mol | [4][6] |

| Boiling Point | 235.5 °C at 760 mmHg | [5] |

| Density | 0.82 g/cm³ | [5] |

| Refractive Index | 1.427 | [5] |

| Vapor Pressure | 0.0498 mmHg at 25°C | [5] |

| Flash Point | 102.1 °C | [5] |

Experimental Protocols: Synthesis of this compound

The stereospecific synthesis of this compound is a multi-step process that often involves the coupling of chiral building blocks. One effective strategy involves the use of (R)- and (S)-2-methyloxirane as chiral sources.[3] The following is a generalized experimental protocol based on reported synthetic routes.

Materials:

-

(R)-2-methyloxirane

-

Allylmagnesium bromide

-

Copper(I) iodide (CuI)

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Sodium hypochlorite (NaOCl)

-

Diethyl malonate

-

Sodium ethoxide

-

Potassium hydroxide

-

Boric acid

-

Sodium borohydride

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

(R)-1-bromo-2-methylbutane

-

Magnesium turnings

-

Lithium tetrachlorocuprate(II) (Li₂CuCl₄)

-

Ruthenium(III) chloride (RuCl₃)

-

Sodium periodate (NaIO₄)

-

Appropriate organic solvents (e.g., diethyl ether, tetrahydrofuran, dichloromethane)

Methodology:

-

Preparation of Chiral Alcohol: The synthesis typically begins with the ring-opening reaction of a chiral epoxide, such as (R)-2-methyloxirane, with a Grignard reagent like allylmagnesium bromide, catalyzed by CuI. This reaction yields a chiral secondary alcohol.[3]

-

Selective Oxidation: Any primary alcohol byproduct from the previous step can be selectively oxidized to the corresponding aldehyde using a TEMPO-catalyzed oxidation, allowing for easier separation.[3]

-

Chain Elongation: The chiral alcohol is then used to alkylate a malonic ester, such as diethyl malonate, in the presence of a base like sodium ethoxide. Subsequent hydrolysis and decarboxylation yield a carboxylic acid with an extended carbon chain.

-

Reduction and Tosylation: The carboxylic acid is reduced to the corresponding primary alcohol, which is then converted to a tosylate by reaction with p-toluenesulfonyl chloride in the presence of pyridine.

-

Coupling Reaction: A key step involves the Li₂CuCl₄-catalyzed coupling of the chiral tosylate with a Grignard reagent derived from a second chiral building block, such as (R)-1-bromo-2-methylbutane. This forms the carbon skeleton of the target molecule.[3]

-

Oxidative Cleavage: The terminal alkene of the coupled product is then subjected to oxidative cleavage to yield the final aldehyde, this compound. A common reagent system for this transformation is RuCl₃/NaIO₄.[3]

-

Purification: The final product is purified using standard techniques such as column chromatography.

Signaling Pathways and Logical Relationships

Biosynthesis of 4,8-Dimethyldecanal

In Tribolium castaneum, 4,8-dimethyldecanal is biosynthesized via a modified fatty acid pathway.[7][8] The biosynthesis proceeds through the sequential condensation of acetate and propionate units.[7][8] The production of the pheromone is inhibited by fatty acid pathway inhibitors, but not by mevalonate pathway inhibitors, confirming its origin from fatty acid metabolism.[7][8]

Caption: Biosynthetic pathway of this compound in T. castaneum.

Generalized Experimental Workflow for Synthesis

The chemical synthesis of this compound involves a series of sequential reactions, each requiring specific reagents and conditions to ensure high stereochemical purity of the final product. The workflow illustrates the major stages of the synthesis.

Caption: Generalized workflow for the chemical synthesis of this compound.

Conclusion

This compound is a molecule of significant interest due to its potent biological activity as an insect pheromone. A thorough understanding of its chemical properties, coupled with efficient and stereoselective synthetic methods, is crucial for its application in pest management strategies and for further research into its mechanism of action. The biosynthetic pathway via fatty acid metabolism provides a potential target for the development of novel pest control agents. This guide serves as a foundational resource for professionals engaged in the study and application of this important semiochemical.

References

- 1. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of the aggregation pheromone of Tribolium castaneum [beilstein-journals.org]

- 4. Buy 4,8-Dimethyldecanal | 75983-36-7 [smolecule.com]

- 5. Cas 75983-36-7,4,8-dimethyldecanal | lookchem [lookchem.com]

- 6. 4,8-Dimethyldecanal | C12H24O | CID 156377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ecological Significance of (4R)-4,8-Dimethyldecanal in Flour Beetle Communication: A Technical Guide

(4R)-4,8-Dimethyldecanal, a branched-chain saturated aldehyde, plays a pivotal role in the chemical ecology of several species of flour beetles belonging to the genus Tribolium. This technical guide provides an in-depth analysis of its function as an aggregation pheromone, its biosynthesis, and the behavioral responses it elicits, with a primary focus on the red flour beetle, Tribolium castaneum. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and pest management.

Introduction: The Role of this compound in Insect Communication

This compound is the primary component of the aggregation pheromone of the red flour beetle, Tribolium castaneum, and the confused flour beetle, Tribolium confusum.[1][2] Secreted by males, this volatile semiochemical serves to attract both males and females of the species, leading to the formation of aggregations in suitable food sources.[1][2] The natural pheromone is a blend of stereoisomers, with the (4R,8R) isomer being the most biologically active.[3] However, studies have shown that a mixture of the (4R,8R) and (4R,8S) isomers can be even more attractive to the beetles.[4] This aggregation behavior is crucial for mating, resource exploitation, and protection from predators. The pheromone is also a key target for the development of monitoring and control strategies for these significant stored-product pests.[1]

Biosynthesis of this compound

Contrary to many insect pheromones that are derived from the mevalonate pathway, this compound in Tribolium castaneum is biosynthesized through the fatty acid pathway.[5][6] Isotopic labeling studies have demonstrated the incorporation of acetate and propionate into the pheromone molecule, confirming its fatty acid origin.[5][6] The biosynthesis is also influenced by juvenile hormone III, with increased hormone titers leading to a significant reduction in pheromone production.[5][6]

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Quantitative Data on Pheromone Production and Behavioral Response

Quantitative analysis of pheromone production and the corresponding behavioral responses are critical for understanding the chemical ecology of Tribolium castaneum. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Species | Reference |

| Pheromone Production Rate | Varies with diet quality; threefold increase on high nutrition diet | T. castaneum | |

| Natural Stereoisomer Ratio (approximate) | (4R,8R):(4R,8S):(4S,8R):(4S,8S) = 4:4:1:1 | T. castaneum | [3] |

Table 1: Pheromone Production in Tribolium castaneum

| Stimulus | Concentration | Response Metric | Result | Species | Reference |

| Isolated Natural Pheromone | 15 ng/disk | Attractiveness | 65.0% | T. castaneum | [2] |

| Isolated Natural Pheromone | 1.5 ng/disk | Attractiveness | 21.0% | T. castaneum | [2] |

| Synthetic Pheromone (racemic mixture) | 150 ng/disk | Attractiveness | 51% | T. castaneum | [2] |

| (4R,8R)-4,8-dimethyldecanal | - | Behavioral Response | Identical to natural pheromone | T. castaneum | [1] |

| Other stereoisomers | - | Behavioral Response | Very weak or no response | T. castaneum | [3] |

| 8:2 mixture of (4R,8R) and (4R,8S) isomers | - | Activity | ~10 times more active than (4R,8R) alone | T. castaneum | [4] |

Table 2: Behavioral Response of Tribolium castaneum to this compound

Experimental Protocols

Pheromone Collection and Analysis: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the collection and analysis of volatile compounds, including this compound, from Tribolium castaneum.

Materials:

-

Tribolium castaneum adults

-

Glass vials (e.g., 4 mL or 20 mL) with PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly with a suitable coating (e.g., 50/30 µm DVB/CAR/PDMS)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

-

Sample Preparation: Place a known number of T. castaneum adults (e.g., 10-50) into a clean glass vial. The insects can be of a specific sex and age depending on the experimental design.

-

Volatile Collection (HS-SPME):

-

Precondition the SPME fiber according to the manufacturer's instructions.

-

Seal the vial containing the insects.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 2-8 hours) at a controlled temperature (e.g., 27-35°C).[7]

-

-

GC-MS Analysis:

-

Immediately after sampling, desorb the collected volatiles from the SPME fiber in the heated injection port of the GC.

-

Typical GC oven temperature program:

-

Initial temperature: e.g., 40°C, hold for 5 minutes

-

Ramp: e.g., 5°C/min to 250°C

-

Final hold: e.g., 5 minutes at 250°C

-

-

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, 35-500 amu.

-

-

Compound Identification and Quantification:

-

Identify this compound and other compounds by comparing their mass spectra and retention times with those of authentic standards and library data (e.g., NIST).

-

Quantify the amount of pheromone by comparing the peak area to a calibration curve generated with synthetic standards.

-

References

- 1. BJOC - Synthesis of the aggregation pheromone of Tribolium castaneum [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

A Technical Deep Dive into 4,8-Dimethyldecanal: Synthesis, Biological Activity, and Experimental Protocols

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

4,8-Dimethyldecanal is a branched-chain aldehyde that serves as a potent aggregation pheromone for several species of flour beetles in the genus Tribolium, most notably the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum).[1][2] Secreted by males, it attracts both sexes, playing a crucial role in mate finding and the formation of aggregations, which can lead to significant economic losses in stored grain products.[3][4] The specific stereochemistry of 4,8-dimethyldecanal is critical to its biological activity, with the (4R, 8R)-isomer being identified as the most active component of the natural pheromone.[4][5] This technical guide provides a comprehensive review of the research on 4,8-dimethyldecanal, focusing on its stereoselective synthesis, biological activity, biosynthesis, and the experimental protocols used in its study.

Quantitative Data Summary

The following tables summarize the key quantitative data from the literature regarding the synthesis, bioactivity, and natural production of 4,8-dimethyldecanal.

Table 1: Stereoselective Synthesis Yields of 4,8-Dimethyldecanal and Key Intermediates

| Starting Material(s) | Target Compound | Key Reaction Steps | Overall Yield (%) | Reference(s) |

| (R)- and (S)-Citronellol, (S)-(+)-1-bromo-2-methylbutane | (4R, 8S)- and (4S, 8S)-4,8-dimethyldecanal | Tosylation, Grignard Coupling, Ozonolysis | 54 | [6] |

| (S)- and (R)-2-Methyloxirane, (R)- and (S)-1-bromo-2-methylbutane | (4R,8R)-, (4R,8S)-, (4S,8R)-, and (4S,8S)-4,8-dimethyldecanal | Ring-opening, Tosylation, Stereospecific inversion, Li2CuCl4-catalyzed coupling, Oxidation | Not specified | [3] |

| (R)-Citronellol | (4R,8R)-4,8-dimethyldecanal | Not specified | Not specified | [5] |

| Racemic 2-methylbutanol, (S)-Citronellal | (4R,8R)- and (4R,8S)-4,8-dimethyldecanal | Lipase-catalyzed resolution, Grignard reaction, Oxidation | Not specified | [7] |

Table 2: Bioactivity of 4,8-Dimethyldecanal Stereoisomers and Analogs

| Compound(s) | Concentration | Bioassay Method | Observed Effect | % Attractiveness / Trap Catch | Reference(s) |

| Isolated natural pheromone | 15 ng | Disk assay | Attractancy | 65.0 | [2] |

| Isolated natural pheromone | 1.5 ng | Disk assay | Attractancy | 21.0 | [2] |

| Synthetic 4,8-dimethyldecanal (racemic mixture) | 150 ng | Disk assay | Attractancy | 51 | [2] |

| (4R, 8R)-4,8-dimethyldecanal | Not specified | Not specified | Identical response to natural pheromone | Not specified | [4][5] |

| (4R, 8S)-4,8-dimethyldecanal | Not specified | Not specified | Active isomer | Not specified | [6] |

| Mixture of (4R, 8R) and (4R, 8S) (8:2 ratio) | Not specified | Not specified | ~10 times more active than (4R, 8R) alone | Not specified | [6] |

| 4,8-dimethyldecanal | 0.5 μL | Trap assay in glass chamber | Maximum trap catch | 24 | [8] |

Table 3: Natural Production of 4,8-Dimethyldecanal in Tribolium castaneum

| Beetle Population | Pheromone Production Rate (ng/male/day) | Reference(s) |

| GA-2 | ~1.2 | [9] |

| C-1 | ~1.0 | [9] |

| Lab-S | ~0.8 | [9] |

| FSS-2 | ~0.6 | [9] |

| CTC-12 | ~0.5 | [9] |

| Ti-1 | ~0.4 | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on 4,8-dimethyldecanal.

Stereoselective Synthesis of (4R, 8S)- and (4S, 8S)-4,8-dimethyldecanal

This protocol is based on the three-step synthesis described by Zarbin et al.[6]

Step 1: Tosylation of (R)- and (S)-Citronellol

-

To a solution of chiral citronellol (1.0 eq) in pyridine, add p-toluenesulfonyl chloride (1.2 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer sequentially with cold HCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the corresponding tosylate (86% yield).[6]

Step 2: Grignard Coupling

-

Prepare the Grignard reagent from (S)-(+)-1-bromo-2-methylbutane (1.5 eq) and magnesium turnings (1.5 eq) in anhydrous diethyl ether.

-

To a solution of the citronellyl tosylate (1.0 eq) in anhydrous diethyl ether, add the freshly prepared Grignard reagent at 0 °C under an inert atmosphere.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated NH4Cl solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to afford the coupled hydrocarbon product (77% yield).[6]

Step 3: Ozonolysis

-

Dissolve the hydrocarbon from the previous step in a mixture of methanol and dichloromethane at -78 °C.

-

Bubble ozone through the solution until a blue color persists.

-

Purge the solution with nitrogen to remove excess ozone.

-

Add dimethyl sulfide (DMS) (2.0 eq) and allow the mixture to warm to room temperature.

-

Stir for 4 hours, then concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4,8-dimethyldecanal isomer (81% yield).[6]

Bioassay for Aggregation Pheromone Activity

The following is a generalized protocol for a walking bioassay to determine the attractiveness of 4,8-dimethyldecanal.

-

Arena Setup: Use a rectangular glass chamber or a similar arena. Designate a release zone in the center and treatment and control zones at opposite ends.

-

Beetle Preparation: Use adult Tribolium castaneum of a specific age and sex, depending on the experimental design. Acclimatize the beetles to the experimental conditions (temperature, humidity, and light) for a defined period before the assay.

-

Treatment Application: Apply a specific concentration of the test compound (e.g., a stereoisomer of 4,8-dimethyldecanal dissolved in a suitable solvent like hexane) to a filter paper disc or a similar substrate. Place the treated substrate in the treatment zone. A solvent-only control is placed in the control zone.

-

Beetle Release: Release a group of beetles (e.g., 50 adults) into the central release zone.[8]

-

Data Collection: After a set period (e.g., 1 or 4 hours), count the number of beetles in the treatment and control zones.[8] The percentage of beetles trapped or attracted to the treatment can then be calculated.

-

Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., chi-square test or ANOVA) to determine if there is a significant difference in attraction between the treatment and the control.

Investigation of the Biosynthetic Pathway

This protocol outlines the steps taken to elucidate the biosynthetic origin of 4,8-dimethyldecanal in T. castaneum.[10]

-

Inhibitor Studies:

-

Administer potential inhibitors of different biosynthetic pathways to male red flour beetles. For example, mevastatin (an inhibitor of the mevalonate pathway) and 2-octynoic acid (an inhibitor of the fatty acid pathway) can be used.[10]

-

The inhibitors are typically provided orally by mixing them into the beetles' flour diet.

-

After a set period, collect the volatiles produced by the beetles and quantify the amount of 4,8-dimethyldecanal using gas chromatography-mass spectrometry (GC-MS).

-

A significant reduction in pheromone production in the presence of a specific inhibitor suggests the involvement of that pathway.

-

-

Labeled Precursor Incorporation:

-

Feed the beetles a diet containing isotopically labeled potential precursors, such as 13C-labeled acetate, propionate, or mevalonolactone.[10]

-

Collect the volatiles produced by the beetles and analyze them by GC-MS.

-

The incorporation of the isotopic label into the 4,8-dimethyldecanal molecule provides direct evidence for the precursor's role in its biosynthesis.

-

-

Deuterium-Labeled Intermediate Studies:

-

Synthesize and orally administer deuterium-labeled putative intermediates in the fatty acid pathway, such as 2-methylbutanoate, 4-methylhexanoate, 2,6-dimethyloctanoate, and 4,8-dimethyldecanoate.[10]

-

Analyze the collected volatiles for the presence of deuterium in the 4,8-dimethyldecanal molecule.

-

This helps to confirm the sequence of intermediates in the biosynthetic pathway.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to 4,8-dimethyldecanal research.

Caption: Biosynthetic pathway of 4,8-dimethyldecanal in Tribolium castaneum.

Caption: General workflow for the stereoselective synthesis of 4,8-dimethyldecanal.

Caption: Experimental workflow for a typical aggregation pheromone bioassay.

Conclusion

4,8-Dimethyldecanal remains a significant area of research due to its importance in the chemical ecology of major stored product pests. This guide has provided a consolidated overview of the quantitative data, detailed experimental protocols, and key workflows associated with its study. The stereospecific synthesis of 4,8-dimethyldecanal, while challenging, is crucial for elucidating the structure-activity relationships of its various isomers. Furthermore, a thorough understanding of its biosynthesis opens up possibilities for novel pest management strategies targeting this pathway. The provided methodologies and data serve as a valuable resource for researchers and professionals in the fields of chemical ecology, entomology, and the development of semiochemical-based pest control solutions. Future research may focus on the identification of the olfactory receptors involved in the perception of 4,8-dimethyldecanal and the development of more potent and selective analogs for use in integrated pest management programs.

References

- 1. Is dimethyldecanal a common aggregation pheromone of Tribolium flour beetles? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of the aggregation pheromone of Tribolium castaneum [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aggregation Pheromone (4R)-4,8-Dimethyldecanal: A Technical Guide to its Mechanism of Action in Tribolium castaneum

Audience: Researchers, scientists, and drug development professionals.

Introduction

The red flour beetle, Tribolium castaneum, is a significant global pest of stored grain products.[1][2] A key factor in its success as a pest is its ability to locate mates and suitable food sources through chemical communication. Central to this is the male-produced aggregation pheromone, 4,8-dimethyldecanal, which attracts both males and females.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this pheromone, from its biosynthesis and perception to the resulting behavioral responses. The document details the current understanding of the olfactory signaling pathway, summarizes key quantitative data, and provides detailed experimental protocols for researchers in the field.

Pheromone Composition and Biosynthesis

The aggregation pheromone of T. castaneum is not a single compound but a specific blend of four stereoisomers of 4,8-dimethyldecanal.[1][3]

Table 1: Stereoisomeric Composition of the Natural Aggregation Pheromone of Tribolium castaneum

| Stereoisomer | Abbreviation | Natural Ratio[3] |

| (4R,8R)-4,8-dimethyldecanal | (4R,8R)-DMD | ~4 |

| (4R,8S)-4,8-dimethyldecanal | (4R,8S)-DMD | ~4 |

| (4S,8R)-4,8-dimethyldecanal | (4S,8R)-DMD | ~1 |

| (4S,8S)-4,8-dimethyldecanal | (4S,8S)-DMD | ~1 |

The biosynthesis of 4,8-dimethyldecanal in male T. castaneum occurs via a modified fatty acid pathway, rather than the mevalonate pathway for terpenoid synthesis.[4][5] This was determined through studies using pathway inhibitors and isotopic labeling.

Table 2: Effect of Biosynthesis Inhibitors on 4,8-Dimethyldecanal Production

| Inhibitor | Pathway Targeted | Effect on Pheromone Production[4] |

| 2-octynoic acid | Fatty Acid Synthesis | Significant Inhibition |

| Mevastatin | Mevalonate Pathway | No Significant Effect |

Furthermore, the production of the pheromone is regulated by Juvenile Hormone III (JH III), with increasing doses of JH III leading to a significant reduction in 4,8-dimethyldecanal production.[4]

Biosynthesis Pathway Diagram

Caption: Biosynthesis of 4,8-dimethyldecanal in T. castaneum.

Olfactory Perception and Signal Transduction

The perception of (4R)-4,8-dimethyldecanal begins in the antennae of T. castaneum, where the pheromone molecules are detected by specialized olfactory sensory neurons (OSNs).

Olfactory Receptors

While the specific odorant receptor (OR) that binds 4,8-dimethyldecanal has not yet been definitively identified (a process known as deorphanization), a crucial co-receptor, TcOr1 (also known as Orco), has been shown to be essential for the pheromone response. RNA interference (RNAi) knockdown of TcOr1 completely abolishes the behavioral response of T. castaneum to the aggregation pheromone. This indicates that the pheromone receptor is a heterodimer of a specific, yet-to-be-identified OR and the co-receptor TcOr1.

Signal Transduction Pathway

Upon binding of the 4,8-dimethyldecanal stereoisomers to the OR/TcOr1 complex, a signal transduction cascade is initiated within the OSN. In insects, this is generally understood to involve the opening of an ion channel, leading to the depolarization of the neuron and the generation of action potentials.

Caption: Olfactory signal transduction pathway in T. castaneum.

Behavioral and Electrophysiological Responses

The activation of OSNs by this compound leads to a range of behavioral responses in T. castaneum. The primary response is aggregation, where beetles are attracted to the source of the pheromone.

Behavioral Assays

Behavioral responses are typically quantified using olfactometers or wind tunnels. While precise dose-response data for each stereoisomer is limited in the public literature, some key findings have been reported.

Table 3: Behavioral Response of Tribolium castaneum to 4,8-Dimethyldecanal

| Stimulus | Dose | Assay Type | Response (% Attraction) |

| Natural Pheromone | 15 ng | Olfactometer | 65.0%[6] |

| Natural Pheromone | 1.5 ng | Olfactometer | 21.0%[6] |

| Synthetic 4,8-dimethyldecanal (racemic mix) | 150 ng | Olfactometer | 51.0%[6] |

| (4R,8R)-DMD | - | - | Initially considered as active as natural pheromone[1] |

| 4:1 blend of (4R,8R)- and (4R,8S)-DMD | - | - | More active than (4R,8R)-DMD alone[3] |

| 4:4:1:1 blend of all four stereoisomers | - | - | More attractive than commercial 8:2 blend of (4R,8R) and (4R,8S) |

Note: More quantitative data on the dose-dependent responses to individual stereoisomers and their precise blends are needed.

Electrophysiology

Electroantennography (EAG) and Single Sensillum Recording (SSR) are used to measure the electrical activity of the antennal sensory neurons in response to the pheromone.

Table 4: Electrophysiological Response of Tribolium castaneum to 4,8-Dimethyldecanal (Qualitative)

| Technique | Stimulus | Observation |

| EAG | 4,8-dimethyldecanal | Dose-dependent increase in antennal depolarization. |

| SSR | (Not specifically reported for individual stereoisomers) | Expected to show increased spike frequency in specific OSNs. |

Note: Quantitative dose-response curves from EAG and SSR for each stereoisomer are a key area for future research.

Experimental Protocols

The following are adapted protocols for key experiments used to study the mechanism of action of this compound in T. castaneum.

Behavioral Bioassay: Two-Choice Olfactometer

This protocol is adapted from general olfactometer assay procedures.

-

Apparatus: A Y-tube or four-arm olfactometer made of glass. Air is purified by passing through activated charcoal and humidified before entering the olfactometer arms.

-

Insects: Adult T. castaneum (mixed sexes, 1-2 weeks old), starved for 24 hours prior to the assay.

-

Stimuli: Solutions of synthetic stereoisomers of 4,8-dimethyldecanal in a high-purity solvent (e.g., hexane or paraffin oil) at various concentrations. A solvent-only control is used.

-

Procedure: a. Apply 10 µL of the stimulus solution to a filter paper strip and place it in the odor chamber of one arm of the olfactometer. Place a filter paper with solvent only in the other arm(s). b. Introduce a single beetle at the base of the olfactometer. c. Allow the beetle to choose an arm and record the first choice and the time spent in each arm over a 5-minute period. d. After each trial, clean the olfactometer thoroughly with solvent and bake at a high temperature to remove any residual odors. e. Rotate the arms of the olfactometer between trials to avoid positional bias.

-

Data Analysis: Analyze the number of beetles choosing the treatment arm versus the control arm using a chi-square test.

Electroantennography (EAG)

This protocol is adapted from general EAG procedures.

-

Preparation of the Insect: Anesthetize an adult T. castaneum by cooling. Excise one antenna at the base.

-

Electrodes: Use glass capillary electrodes filled with a saline solution (e.g., Kaissling's saline).

-

Recording Setup: Mount the excised antenna between the recording and reference electrodes. The reference electrode is placed at the base of the antenna, and the recording electrode makes contact with the tip.

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air (e.g., 1 second) carrying a known concentration of the pheromone are injected into the continuous airstream.

-

Data Acquisition: The potential difference between the electrodes is amplified, digitized, and recorded. The amplitude of the negative deflection in response to the stimulus is measured.

-

Data Analysis: Construct dose-response curves by plotting the EAG amplitude against the logarithm of the stimulus concentration.

Single Sensillum Recording (SSR)

This protocol is adapted from general SSR procedures.

-

Preparation of the Insect: Anesthetize an adult T. castaneum and immobilize it on a slide with wax or double-sided tape, exposing the antennae.

-

Electrodes: Use sharpened tungsten or glass microelectrodes. The reference electrode is inserted into the head capsule or an eye, while the recording electrode is carefully inserted into the base of a single olfactory sensillum on the antenna.

-

Recording: Once a stable recording with clear spike activity is obtained, deliver stimuli as described for EAG.

-

Data Acquisition: Record the action potentials from the OSN(s) within the sensillum.

-

Data Analysis: Count the number of spikes in a defined period before and after the stimulus. Calculate the change in spike frequency (spikes/second) as the response.

Experimental Workflow Diagram

Caption: General experimental workflow for studying pheromone response.

Future Directions

While significant progress has been made in understanding the role of this compound in T. castaneum, several key areas require further investigation:

-

Deorphanization of the specific olfactory receptor(s) for 4,8-dimethyldecanal is a critical next step. This will likely involve techniques such as heterologous expression of candidate ORs in systems like Xenopus oocytes or empty neurons of Drosophila melanogaster, followed by screening with the pheromone stereoisomers.

-

Comprehensive quantitative dose-response studies using both behavioral and electrophysiological assays are needed for all four stereoisomers and their blends to fully understand their relative contributions to the overall attractiveness of the pheromone.

-

Investigation of the downstream neural processing of the pheromone signal in the antennal lobe and higher brain centers of T. castaneum will provide a more complete picture of how the pheromone guides behavior.

Conclusion

This compound is a multi-component aggregation pheromone that plays a vital role in the chemical ecology of Tribolium castaneum. Its biosynthesis via the fatty acid pathway and its perception through a TcOr1-dependent olfactory receptor complex are key to its function. While the overall mechanism of action is becoming clearer, further research, particularly in identifying the specific olfactory receptors and quantifying the responses to individual stereoisomers, will be crucial for a complete understanding and for the potential development of novel pest management strategies targeting this important chemical communication channel.

References

- 1. BJOC - Synthesis of the aggregation pheromone of Tribolium castaneum [beilstein-journals.org]

- 2. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

(4R)-4,8-Dimethyldecanal: A Comprehensive Technical Guide on its Structure-Activity Relationship as a Key Aggregation Pheromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4,8-Dimethyldecanal is a vital semiochemical, acting as the primary component of the aggregation pheromone for several species of flour beetles, most notably the red flour beetle, Tribolium castaneum. This aldehyde plays a crucial role in the chemical communication of these significant stored-product pests, mediating aggregation behaviors that lead to mating and colonization of food sources. The stereochemistry of 4,8-dimethyldecanal is paramount to its biological activity, with the (4R,8R) isomer demonstrating the highest potency. A thorough understanding of the structure-activity relationship (SAR) of this compound and its isomers is essential for the development of effective and specific pest management strategies, as well as for broader research into insect olfaction and chemical ecology. This technical guide provides an in-depth analysis of the SAR of this compound, detailed experimental protocols for its synthesis and bioassays, and a visualization of the relevant biological pathways.

Structure-Activity Relationship (SAR)

The biological activity of 4,8-dimethyldecanal is intrinsically linked to its stereoisomeric form. The molecule possesses two chiral centers at the C4 and C8 positions, giving rise to four possible stereoisomers: (4R,8R), (4S,8S), (4R,8S), and (4S,8R). Extensive research has demonstrated that the (4R,8R)-isomer is the most biologically active, eliciting a response in Tribolium castaneum that is identical to that of the natural pheromone.[1][2] The other stereoisomers exhibit significantly reduced or no activity.

Quantitative Biological Activity of 4,8-Dimethyldecanal Stereoisomers

The following table summarizes the quantitative data on the biological activity of the different stereoisomers of 4,8-dimethyldecanal.

| Stereoisomer | Relative Attractiveness | Behavioral Response in T. castaneum | Notes |

| (4R,8R)-4,8-Dimethyldecanal | High (Natural Pheromone Activity) | Strong attraction, identical to the natural pheromone.[1][2] | The primary active component of the aggregation pheromone. |

| (4R,8S)-4,8-Dimethyldecanal | Very Low | Female flour beetles are 103 times less attracted to this isomer compared to the (4R,8R) isomer. | A mixture of (4R,8R) and (4R,8S) in an 8:2 ratio was found to be about 10 times more active than (4R,8R) alone in one study.[3] |

| (4S,8R)-4,8-Dimethyldecanal | Very Low | Female flour beetles are 103 times less attracted to this isomer compared to the (4R,8R) isomer. | |

| (4S,8S)-4,8-Dimethyldecanal | Inactive | Elicits no significant behavioral response. | The optical antipode of the most active isomer. |

Dose-Response in Trapping Assays

The concentration of the pheromone plays a critical role in its effectiveness in trapping T. castaneum. Studies have shown a curvilinear relationship between the number of beetles trapped and the pheromone concentration, indicating that there is an optimal concentration for maximal attraction.

| Pheromone Dose (per septum) | Beetle Capture Response |

| 0.5 mg | Increased capture over unbaited traps. |

| 1.0 mg | Increased capture over unbaited traps. |

| 2.0 mg | Optimal response observed. |

| 4.0 mg | Decreased response compared to 2.0 mg. |

| 8.0 mg | Decreased response compared to 2.0 mg. |

Experimental Protocols

Synthesis of (4R,8R)-4,8-Dimethyldecanal